
3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one
Übersicht
Beschreibung
3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one (3-AEP) is a synthetic, fluorinated derivative of piperidine. It has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and physiology. 3-AEP has been found to be a potent inhibitor of a variety of enzymes, including cytochrome P450 enzymes, monoamine oxidase, and human immunodeficiency virus (HIV) protease. In addition, 3-AEP has been shown to have significant pharmacological and biochemical effects, including modulation of the activity of various neurotransmitters and hormones.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Pyridonecarboxylic Acids as Antibacterial Agents : Research by Egawa et al. (1984) involved synthesizing compounds with amino- and hydroxy-substituted cyclic amino groups, showing promise in antibacterial activity. This work is important for understanding the chemical framework and potential applications of similar compounds (Egawa et al., 1984).
- Preparation of β-Hydroxy-α-Amino Acid : Goldberg et al. (2015) discussed the synthesis of chiral β-hydroxy-α-amino acids, which are intermediates in creating drugs. This work demonstrates the compound's relevance in pharmaceutical synthesis (Goldberg et al., 2015).
Potential Pharmaceutical Applications
- Antimicrobial Activity : A study by Nagamani et al. (2018) on novel propan-1-ones revealed their antimicrobial potential, indicating the relevance of similar compounds in developing new antimicrobials (Nagamani et al., 2018).
- NMDA Antagonist Analogue : Research by Butler et al. (1998) explored analogues of NMDA receptor antagonists, highlighting the importance of compounds with hydroxypiperidine groups in neurological applications (Butler et al., 1998).
Miscellaneous Applications
- Functional Modification of Hydrogels : Aly and El-Mohdy (2015) explored modifying hydrogels with various amines, demonstrating the compound's potential in material science applications (Aly & El-Mohdy, 2015).
- Radiolabeled Amino Acids for Tumor Imaging : McConathy et al. (2010) synthesized enantiomers for brain tumor imaging, highlighting the compound's potential in diagnostic applications (McConathy et al., 2010).
Eigenschaften
IUPAC Name |
3-amino-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c11-4-1-8-7-13(6-3-9(8)14)10(15)2-5-12/h8-9,14H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHJIGLAIIQOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




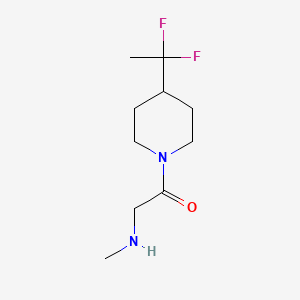

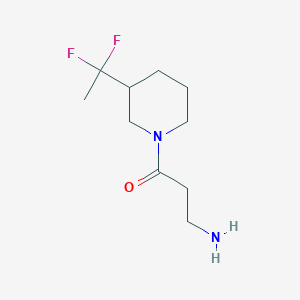



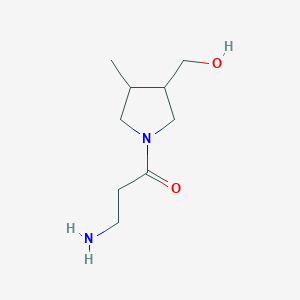

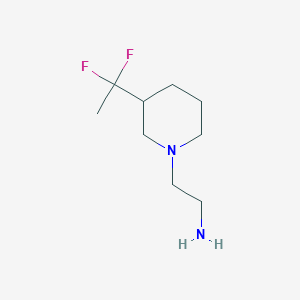

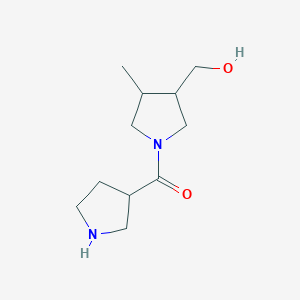
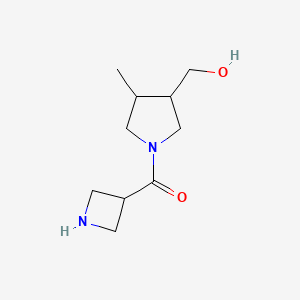
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1481324.png)